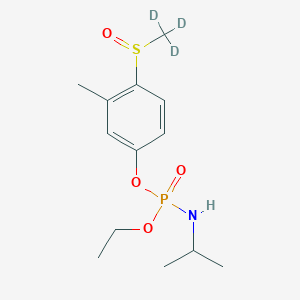

Fenamiphos-sulfoxide D3 (S-methyl D3)

Description

BenchChem offers high-quality Fenamiphos-sulfoxide D3 (S-methyl D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenamiphos-sulfoxide D3 (S-methyl D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H22NO4PS |

|---|---|

Molecular Weight |

322.38 g/mol |

IUPAC Name |

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine |

InChI |

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3 |

InChI Key |

LUQMWGMGWJEGAT-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Fenamiphos-sulfoxide D3 (S-methyl D3) chemical properties

This technical guide details the chemical properties, synthesis logic, and analytical applications of Fenamiphos-sulfoxide D3 (S-methyl D3) , a critical internal standard for the precise quantification of organophosphate nematicide residues.

Introduction

Fenamiphos is a systemic organophosphate nematicide used extensively in agriculture to control nematodes in fruit and vegetable crops.[1][2] Upon application, Fenamiphos rapidly metabolizes into two primary toxic derivatives: Fenamiphos sulfoxide and Fenamiphos sulfone . Regulatory bodies (e.g., EFSA, EPA) mandate the quantification of the "sum of Fenamiphos and its sulfoxide and sulfone metabolites" to assess total toxic residue.

Fenamiphos-sulfoxide D3 (S-methyl D3) is the stable isotope-labeled analog of the primary metabolite. It serves as the definitive Internal Standard (IS) in LC-MS/MS assays, correcting for:

-

Matrix Effects: Ion suppression or enhancement in complex matrices (e.g., high-pigment peppers, soil).

-

Extraction Efficiency: Variations during QuEChERS or SPE workflows.

-

Retention Time Shifts: Ensuring accurate peak identification in dense chromatograms.

Chemical Identity & Physicochemical Profile[3][4][5]

The "S-methyl D3" designation indicates that the deuterium label is located on the methyl group attached to the sulfur atom. This position is strategically chosen for metabolic stability, as the S-methyl moiety remains intact during the primary oxidation phase (Thioether

Key Properties Table

| Property | Data | Notes |

| Chemical Name | Ethyl 3-methyl-4-(trideuteromethylsulfinyl)phenyl isopropylphosphoramidate | IUPAC-based nomenclature |

| CAS Number | 31972-43-7 (Unlabeled Parent) | Specific D3 CAS often vendor-dependent |

| Molecular Formula | ||

| Molecular Weight | 322.38 g/mol | Unlabeled MW: 319.36 g/mol (+3.02 Da shift) |

| Exact Mass | 322.12 (approx) | Monoisotopic mass for MS tuning |

| Solubility | Methanol, Acetonitrile, Dichloromethane | Sparingly soluble in water |

| pKa | ~2.5 (Calculated) | Acidic moiety not dominant; neutral at pH 7 |

| LogP | 1.8 - 2.0 | Less lipophilic than parent Fenamiphos (LogP 3.[3][4][5][6][7][8][9]3) due to sulfoxide polarity |

Structural Integrity

The S-CD3 label is chemically robust. Unlike deuterium labels on the isopropyl amine (which can be subject to exchange or cleavage) or the aromatic ring (potential scrambling), the S-methyl bond is stable under standard extraction conditions (pH 4-8).

Synthesis & Metabolic Pathway

Understanding the synthesis and biological origin of the sulfoxide is crucial for interpreting background levels and stability.

Metabolic Context (The "Why" of the Structure)

Fenamiphos degrades via oxidation.[10] The D3 label on the S-methyl group allows the internal standard to mimic the exact behavior of the metabolite without being lost during ionization or fragmentation.

Figure 1: Metabolic oxidation pathway of Fenamiphos. The S-methyl group (target of D3 labeling) persists through both oxidation steps.

Synthetic Route (Conceptual)

-

Thioether Formation: Reaction of 3-methyl-4-mercaptophenol (or equivalent) with Iodomethane-d3 (CD3I) to install the S-CD3 group.

-

Phosphorylation: Coupling the phenol with ethyl isopropylphosphoramidochloridate.

-

Controlled Oxidation: Oxidation of the sulfide to sulfoxide using stoichiometric m-chloroperbenzoic acid (mCPBA) or Sodium Periodate (NaIO4) at low temperatures to prevent over-oxidation to the sulfone.

Analytical Methodology: LC-MS/MS

This section outlines the protocol for using Fenamiphos-sulfoxide D3 as an Internal Standard.

Mass Spectrometry Transitions (MRM)

The D3 label provides a mass shift of +3 Da. Because the fragmentation typically retains the aromatic ring (where the S-CD3 is attached), the product ions also shift by +3 Da.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Fenamiphos Sulfoxide | 320.1 | 233.1 | 261.1 | 15 - 25 |

| Fenamiphos Sulfoxide D3 | 323.1 | 236.1 | 264.1 | 15 - 25 |

-

Transition Logic:

-

320

233: Loss of the isopropylamino moiety (approx 87 Da). The ring + S-Me group remains, so D3 shifts this to 236 . -

320

261: Loss of the ethoxy/ethyl group or partial amine cleavage. The ring remains, so D3 shifts this to 264 .

-

Chromatographic Separation

Fenamiphos sulfoxide is more polar than the parent.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).

-

Mobile Phase:

-

A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

-

B: Methanol (preferred for resolution) or Acetonitrile.

-

-

Elution Order: Sulfoxide (Early)

Sulfone -

Co-elution: The D3 standard must co-elute exactly with the native sulfoxide to effectively compensate for matrix suppression at that specific retention time.

Experimental Protocol: QuEChERS Extraction

A self-validating workflow for extracting Fenamiphos sulfoxide from vegetable matrices (e.g., peppers, tomatoes) using the D3 standard.

Step 1: Sample Preparation[12][13][14]

-

Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

CRITICAL: Add Internal Standard Solution (20 µL of 10 µg/mL Fenamiphos-sulfoxide D3 in Acetonitrile) directly to the homogenate.

-

Why: Adding IS before extraction corrects for recovery losses during the shaking/partitioning steps.

-

-

Let sit for 15 minutes to allow IS interaction with the matrix.

Step 2: Extraction[5]

-

Add 10 mL Acetonitrile (1% Acetic Acid).

-

Shake vigorously for 1 minute.

-

Add QuEChERS salts (4g MgSO4, 1g NaCl).

-

Shake immediately and vigorously for 1 minute to prevent MgSO4 clumping.

-

Centrifuge at 3000 x g for 5 minutes.

Step 3: Clean-up (dSPE)

-

Transfer 1 mL of supernatant to a dSPE tube (containing PSA and MgSO4).

-

Note: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly bind planar aromatic pesticides like Fenamiphos.

-

-

Vortex for 30 seconds and centrifuge.

-

Transfer supernatant to an autosampler vial for LC-MS/MS injection.

Figure 2: Analytical workflow emphasizing the critical addition of the D3 standard prior to extraction.

Handling, Stability & Safety

Stability

-

Oxidation Sensitivity: Sulfoxides are intermediate oxidation states. They can slowly oxidize to sulfones if exposed to strong oxidants or intense light. Store neat standards in amber vials under inert gas (Argon/Nitrogen).

-

Hygroscopicity: The sulfoxide moiety is polar and can attract moisture. Allow vials to reach room temperature before opening to prevent condensation.

Safety Profile

Fenamiphos and its metabolites are Category I (High Toxicity) organophosphates.

-

Mechanism: Cholinesterase inhibition.

-

Precautions:

-

Handle only in a fume hood.

-

Double-glove (Nitrile).

-

Neutralize spills with strong base (NaOH) to hydrolyze the P-O-Aryl bond, deactivating the molecule.

-

References

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.

-

European Union Reference Laboratories (EURL). (2018). Validation Report: Determination of Pesticide Residues in Cereals by LC-MS/MS. EURL-Pesticides.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36027, Fenamiphos sulfoxide. PubChem.[3]

-

Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard Product Page.

-

Shimadzu. (2009). LCMS Food Safety Applications: Pesticide MRM Library. Application Note C146-E421.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Fenamiphos [webbook.nist.gov]

- 6. Fenamiphos-sulfoxide | CAS 31972-43-7 | LGC Standards [lgcstandards.com]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Probing the stereochemistry of successive sulfoxidation of the insecticide fenamiphos in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Synthesis of Deuterated Fenamiphos-Sulfoxide

Topic: Synthesis of Deuterated Fenamiphos-Sulfoxide (

A Precision Protocol for Stable Isotope-Labeled Metabolite Standards

Executive Summary

Fenamiphos is a systemic organophosphate nematicide whose toxicity profile is driven largely by its oxidative metabolites: Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2) . In environmental and biological matrices, F-SO is often the predominant residue. Accurate quantification of this metabolite using LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization suppression.

This guide details the synthesis of Fenamiphos-S-methyl-

Chemical Strategy & Retrosynthesis

The synthesis is designed to maximize isotopic enrichment (>99 atom% D) and chemical purity. The pathway is broken down into three critical phases:

-

Precursor Engineering: Synthesis of the

-labeled aromatic scaffold (3-methyl-4-(trideuteromethylthio)phenol). -

Phosphorylation: Construction of the phosphoramidate core via a specific chloridate intermediate.

-

Selective Oxidation: Controlled oxidation of the thioether to the sulfoxide without over-oxidation to the sulfone.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the deuterated standard.

Detailed Experimental Protocol

Phase 1: Synthesis of the Deuterated Precursor

Target: 3-methyl-4-(trideuteromethylthio)phenol

Rationale: Direct methylation of the corresponding thiophenol with Iodomethane-

Reagents:

-

4-Amino-m-cresol (Starting material)

-

Sodium Nitrite (

), HCl -

Potassium Ethyl Xanthate[1]

-

Potassium Hydroxide (

) -

Iodomethane-

( -

Potassium Carbonate (

, anhydrous)

Protocol:

-

Thiol Formation (Leuckart Thiophenol Synthesis):

-

Dissolve 4-Amino-m-cresol (10 mmol) in 15% HCl at

C. -

Add

(1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at -

Slowly add the diazonium solution to a heated (

C) solution of Potassium Ethyl Xanthate (1.2 eq) in water. Caution: Nitrogen gas evolution. -

Extract the resulting xanthate ester with ethyl acetate.

-

Hydrolyze the ester by refluxing with KOH (5 eq) in ethanol for 4 hours.

-

Acidify with HCl to precipitate 4-mercapto-3-methylphenol . Isolate by extraction and use immediately (prone to oxidation).

-

-

Isotopic Labeling:

-

Dissolve 4-mercapto-3-methylphenol (10 mmol) in dry Acetone (50 mL).

-

Add anhydrous

(1.5 eq). -

Add Iodomethane-

(1.1 eq) via syringe. -

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of thiol).

-

Filter off solids and concentrate.[3] Purify via silica gel flash chromatography (Hexane/EtOAc).

-

Phase 2: Phosphorylation (Scaffold Assembly)

Target: Fenamiphos-

Reagents:

-

Ethyl dichlorophosphate (

) -

Isopropylamine

-

Triethylamine (

) -

Dichloromethane (DCM), anhydrous

Protocol:

-

Preparation of Chloridate Reagent:

-

In a flame-dried flask under Argon, dissolve Ethyl dichlorophosphate (10 mmol) in dry DCM (20 mL).

-

Cool to

C. -

Add a mixture of Isopropylamine (10 mmol) and

(10 mmol) in DCM dropwise over 30 mins. -

Allow to warm to

C and stir for 2 hours. This generates O-ethyl N-isopropylphosphoramidochloridate in situ.

-

-

Coupling:

-

To the chloridate solution at

C, add a solution of 3-methyl-4-(trideuteromethylthio)phenol (from Phase 1, 10 mmol) and -

Allow to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Wash with water, 1M HCl, and brine. Dry over

. -

Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexane).

-

Validation: Confirm

-Fenamiphos structure by MS (

-

Phase 3: Selective Oxidation

Target: Fenamiphos-

Reagents:

-

Sodium Periodate (

) -

Methanol / Water (1:1 mixture)

Protocol:

-

Dissolve Fenamiphos-

(1 mmol) in Methanol (10 mL). -

Cool the solution to

C in an ice bath. -

Add a solution of

(1.05 eq) in Water (10 mL) dropwise. -

Stir at

C for 4 hours, then allow to warm to room temperature. Monitor strictly by HPLC or TLC. -

Quench: Filter the white precipitate (

). Dilute filtrate with water and extract with Chloroform ( -

Purification: The sulfoxide is more polar than the parent thioether. Purify via HPLC or careful column chromatography (DCM/MeOH gradient).

Analytical Validation & Data

The following data profiles are expected for the valid product.

Table 1: Analytical Specifications

| Parameter | Specification | Method |

| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |

| Isotopic Enrichment | > 99.0 atom% D | HRMS / |

| Appearance | White to off-white solid | Visual |

| Mass Shift | M+3 relative to native | LC-MS/MS |

| Stereochemistry | Mixture of diastereomers | Chiral HPLC |

NMR Characterization (Predicted)

-

H NMR (400 MHz,

-

Absence of singlet at

ppm (corresponding to -

Aromatic protons:

7.1 - 7.3 ppm (m, 3H). -

Isopropyl methyls:

1.1 - 1.2 ppm (d). -

Ethyl ester:

1.3 (t), 4.1 (m).

-

-

C NMR:

-

The S-Methyl carbon signal will be significantly diminished or appear as a weak septet due to C-D coupling (

Hz).

-

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for Fenamiphos-d3 Sulfoxide.

Safety & Handling

-

Toxicity: Fenamiphos and its metabolites are potent Acetylcholinesterase (AChE) inhibitors. The deuterated analog retains this toxicity. All handling must occur in a fume hood with double-gloving and appropriate respiratory protection.

-

Waste: All aqueous waste from the phosphorylation step contains organophosphates and must be treated with bleach (NaOH/NaOCl) to hydrolyze the active agents before disposal.

References

-

Waggoner, T. B. (1972). Metabolism of Nemacur [ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate] in tobacco plants. Journal of Agricultural and Food Chemistry, 20(1), 157-160. Link

-

Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495. Link

-

Supelco/Sigma-Aldrich. Fenamiphos-(S-methyl-d3) Product Specification. Merck KGaA. Link

-

PrepChem. Synthesis of 3-amino-4-methylphenol (Precursor synthesis). Link

Sources

Physical Characteristics of Fenamiphos-sulfoxide D3: A Technical Guide

This technical guide details the physical characteristics, analytical applications, and handling protocols for Fenamiphos-sulfoxide D3 , a critical deuterated internal standard used in the quantification of organophosphate nematicide residues.

Executive Summary & Core Identity

Fenamiphos-sulfoxide D3 is the stable, isotopically labeled analog of Fenamiphos-sulfoxide, the primary toxic metabolite of the nematicide Fenamiphos. It is engineered specifically for use as an Internal Standard (IS) in isotope dilution mass spectrometry (IDMS).

By incorporating three deuterium atoms (

Chemical Identity Table

| Parameter | Technical Specification |

| Compound Name | Fenamiphos-sulfoxide D3 (S-methyl-d3) |

| Parent Compound | Fenamiphos-sulfoxide (Metabolite of Fenamiphos) |

| Chemical Structure | Ethyl 3-methyl-4-(trideuteriomethylsulfinyl)phenyl isopropylphosphoramidate |

| CAS Number (Unlabeled) | 31972-43-7 (Reference for parent structure) |

| CAS Number (Labeled) | Not universally assigned (Refer to specific vendor catalog, e.g., LGC/Dr. Ehrenstorfer) |

| Molecular Formula | |

| Molecular Weight | 322.38 g/mol (Calculated) vs. 319.36 g/mol (Unlabeled) |

| Isotopic Purity | Typically |

| Chemical Purity |

Physicochemical Profile

The utility of Fenamiphos-sulfoxide D3 relies on its physical similarity to the analyte. However, the deuterium labeling introduces negligible shifts in retention time (chromatographic isotope effect) while ensuring mass separation.

| Characteristic | Description & Value | Experimental Implication |

| Physical State | White to off-white waxy solid or crystalline powder. | Often supplied as a solution (e.g., 100 |

| Solubility | Soluble in Acetonitrile , Methanol , Dichloromethane , Acetone . Moderately soluble in water.[1] | Compatible with QuEChERS extraction protocols (Acetonitrile-based). |

| Melting Point | 65–67 °C (Unlabeled reference). | Solid standards must be stored cool to prevent phase changes or degradation. |

| Partition Coefficient ( | Elutes in the middle of reversed-phase LC gradients; amenable to C18 retention. | |

| pKa | Non-ionizable in typical LC mobile phase pH ranges (neutral phosphoramidate). | Retention is relatively independent of mobile phase pH, though acidic buffers (Formic acid) are used to aid ionization. |

| Stability | Light Sensitive ; Moisture Sensitive . | Sulfoxides can over-oxidize to sulfones ( |

Structural & Metabolic Context

Understanding the position of the label is critical for interpreting fragmentation patterns in MS/MS. The D3 label is located on the S-methyl group , which is chemically stable under standard extraction conditions but distinct from the phosphoramidate moiety.

Metabolic Pathway & Labeling Logic

Fenamiphos degrades rapidly in soil and tissue into its sulfoxide and sulfone metabolites. The D3 IS tracks the sulfoxide specifically.

Figure 1: The oxidation of Fenamiphos to its Sulfoxide form. The D3 standard mimics the Sulfoxide node.

Analytical Application: LC-MS/MS Protocol

The primary application of Fenamiphos-sulfoxide D3 is in residue analysis (food safety, environmental monitoring). It corrects for the high matrix suppression often seen in "dirty" matrices like peppers, tomatoes, or soil.

MRM Transition Parameters

The mass shift of +3 Da allows for selective detection. The following transitions are standard for Triple Quadrupole (QqQ) systems.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Fenamiphos-sulfoxide | 320.1 | 233.1 | 302.1 | 15–25 |

| Fenamiphos-sulfoxide D3 | 323.1 | 236.1 | 305.1 | 15–25 |

Note: The fragmentation pattern retains the S-methyl group in the product ion, preserving the D3 label for detection.

Sample Preparation Workflow (QuEChERS)

This protocol ensures the IS is equilibrated with the sample matrix before extraction to validate recovery.

Figure 2: QuEChERS extraction workflow incorporating the D3 Internal Standard.

Protocol Steps:

-

Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Spike (Critical): Add Fenamiphos-sulfoxide D3 solution to achieve a final concentration of ~100 ppb. Vortex for 1 min to equilibrate.

-

Extract: Add 10 mL Acetonitrile (MeCN) and QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

-

Centrifuge: 3000 x g for 5 min.

-

Cleanup: Transfer aliquot to dSPE tube (PSA/C18). Vortex and centrifuge.

-

Analyze: Inject supernatant into LC-MS/MS.

Handling, Storage, and Stability

Due to the reactive nature of the sulfoxide group and the high cost of deuterated standards, strict adherence to storage protocols is required.

-

Storage Temperature: -20°C or lower .

-

Solvent Compatibility: Store stock solutions in Acetonitrile .[2][3] Avoid Methanol for long-term storage if transesterification is a risk (though less likely for phosphoramidates).

-

Light Protection: Store in Amber vials . Sulfoxides are photo-labile.

-

Thawing: Allow vial to reach room temperature before opening to prevent condensation and hydrolysis.

-

Shelf Life:

-

Neat Solid: 2–3 years (if desiccated).

-

Solution: 6–12 months (check for degradation to sulfone).

-

Safety & Toxicology

While the D3 isotope is used in trace amounts, it possesses the same toxicological profile as the parent organophosphate.

-

Hazard Class: Acute Tox. 2 (Oral/Dermal) . Fatal if swallowed or in contact with skin.[3]

-

Mechanism: Acetylcholinesterase (AChE) inhibitor.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

-

Disposal: High-temperature incineration equipped with an afterburner and scrubber (P-series waste).

References

-

LGC Standards. (2025). Fenamiphos-sulfoxide Reference Standard (CAS 31972-43-7).[4][5][6][3][7] Retrieved from

-

Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard. Retrieved from

-

U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from

Sources

- 1. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 2. Fenamiphos-Sulfoxide solution – CRM LABSTANDARD [crmlabstandard.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Fenamiphos Sulfoxide - CAS - 31972-43-7 | Axios Research [axios-research.com]

- 5. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenamiphos-sulfoxide | CAS 31972-43-7 | LGC Standards [lgcstandards.com]

- 7. Fenamiphos-sulfoxide | CAS 31972-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Fenamiphos-sulfoxide D3 (S-methyl D3) Stability and Storage

[1]

Executive Summary

Fenamiphos-sulfoxide D3 (S-methyl D3) is a stable, isotopically labeled internal standard (IS) critical for the precise quantification of Fenamiphos metabolites in environmental and biological matrices via LC-MS/MS.[1] As a sulfoxide metabolite of an organophosphate, it possesses distinct physicochemical vulnerabilities—specifically susceptibility to oxidative progression (to sulfone) and hydrolytic cleavage (to phenols) under alkaline conditions.[1]

This guide provides a rigid, evidence-based framework for the handling, storage, and preparation of Fenamiphos-sulfoxide D3.[1] By adhering to these protocols, laboratories can mitigate isotopic scrambling, prevent degradation, and ensure regulatory compliance (e.g., EPA Method 8141B, ISO 17025).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting stability. The D3 label is located on the S-methyl group, a site that remains chemically distinct but kinetically stable against exchange in neutral media.[1]

| Property | Detail |

| Compound Name | Fenamiphos-sulfoxide D3 (S-methyl D3) |

| Parent CAS | 31972-43-7 (Unlabeled) |

| Chemical Structure | O-Ethyl O-(3-methyl-4-(methyl-d3-sulfinyl)phenyl) isopropylphosphoramidate |

| Molecular Weight | ~322.38 g/mol (approx. +3 Da shift from unlabeled MW 319.[1]36) |

| Polarity (LogP) | 0.73 (Unlabeled) – Moderate polarity; retains well on C18 columns.[1] |

| pKa | Non-ionizable in typical LC mobile phase pH (sulfoxide is neutral).[1] |

| Solubility | Soluble in Acetonitrile, Methanol, Dichloromethane; Low water solubility (~0.5 g/L).[1] |

Degradation Mechanisms & Stability Risks[1][7]

The stability of Fenamiphos-sulfoxide D3 is governed by three primary vector forces: Oxidation , Hydrolysis , and Photolysis .

Oxidative Progression (The Sulfone Risk)

The sulfoxide moiety (

-

Impact: Loss of IS concentration; mass shift (+16 Da) creates a new peak that does not co-elute with the target analyte, ruining quantitation.

-

Prevention: Store under inert gas (Argon/Nitrogen); avoid ether-based solvents (which form peroxides).[1]

Hydrolytic Cleavage

Like all organophosphates, the phospho-ester bond is susceptible to hydrolysis.[1]

-

Alkaline Lability: At pH > 9, hydrolysis is rapid (half-life < 32 hours), cleaving the molecule into Fenamiphos-sulfoxide phenol and the phosphate moiety.[1]

-

Acidic Stability: Relatively stable at pH 3–6.[1]

-

Impact: Complete loss of the intact internal standard.

Isotopic Scrambling (Back-Exchange)

While C-D bonds on the methyl sulfoxide are generally stable, exposure to extreme pH or catalytic surfaces can theoretically promote proton-deuterium exchange, though this is rare for methyl-sulfoxides compared to acidic alpha-protons.[1]

Diagram 1: Degradation Pathways

The following diagram illustrates the critical failure points for the molecule.

Caption: Fenamiphos-sulfoxide D3 degradation pathways showing oxidative progression to sulfone and hydrolytic cleavage to phenol.[1]

Storage & Handling Protocols

To maintain purity >98% over 12+ months, the following "Cold-Chain" protocol is mandatory.

Neat Standard Storage

-

Temperature: -20°C (Standard) or -80°C (Optimal).

-

Container: Amber glass vial with Teflon-lined screw cap.[1]

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

-

Desiccation: Store in a secondary container (desiccator) to prevent moisture condensation upon thawing.[1]

Stock Solution Preparation (1.0 mg/mL)

Solvent Choice: Acetonitrile (ACN) is superior to Methanol (MeOH).[1]

-

Reasoning: Methanol is protic and can participate in nucleophilic attack (transesterification) over long periods.[1] ACN is aprotic and inert.[1]

-

Protocol:

-

Equilibrate neat vial to room temperature (prevent water condensation).[1]

-

Weigh D3 standard into a Class A volumetric flask.

-

Dissolve in LC-MS grade Acetonitrile.

-

Sonicate briefly (<1 min) if needed; avoid heat.

-

Aliquot into silanized amber vials (200 µL each) to avoid repeated freeze-thaw cycles.

-

Working Solution (LC-MS/MS Injection)

-

Solvent: 50:50 Water:Acetonitrile (or matching initial mobile phase).[1]

-

Stability Window: Use within 24 hours if at room temperature.[1] Stable for 1 week at 4°C.

-

Critical Constraint: Do not store in alkaline buffers. If your mobile phase is pH 9 (e.g., ammonium hydroxide), mix the IS inline or add immediately prior to injection.

| Parameter | Recommendation | Rationale |

| Primary Solvent | Acetonitrile (LC-MS Grade) | Prevents alcoholysis; high solubility.[1] |

| Storage Temp | -20°C or lower | Slows oxidation kinetics (Arrhenius equation).[1] |

| Light Protection | Amber Glass / Foil Wrap | Prevents photolytic degradation.[1] |

| Headspace | Argon/Nitrogen | Eliminates oxidative stress from air.[1] |

Self-Validating Quality Control (QC)[1]

Trustworthiness in data comes from verifying the standard before running samples.[1] Implement this "Go/No-Go" decision tree.

Isotopic Purity Check

Before a new batch analysis, inject a neat solution of the D3 standard (no matrix).

-

Check: Monitor the M+0 (unlabeled) mass transition.

-

Acceptance: The contribution of unlabeled Fenamiphos-sulfoxide must be <0.5% of the D3 peak area.[1]

-

Failure Mode: If M+0 is high, the standard may have degraded or was chemically impure.

Stability Check (Sulfone Ratio)

-

Check: Monitor the transition for Fenamiphos-sulfone D3 (M+16).

-

Acceptance: Sulfone peak area < 2% of Sulfoxide peak area.[1]

-

Correction: If Sulfone > 2%, prepare fresh stock.

Diagram 2: QC Workflow

This workflow ensures no compromised data enters the analysis pipeline.[1]

Caption: QC Decision Tree for validating Fenamiphos-sulfoxide D3 prior to analytical runs.

References

-

World Health Organization (WHO) & FAO. (1974).[1] Fenamiphos (WHO Pesticide Residues Series 4).[1] Inchem.org.[1] Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (1997).[1] Fenamiphos: Pesticide Residues in Food - 1997 Evaluations. FAO Plant Production and Protection Paper.[1] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 36027, Fenamiphos sulfoxide. PubChem.[1] Retrieved from [Link]

-

Khasawinah, A. M., & Sandie, F. E. (1974).[1] Metabolism of Fenamiphos in Soil. Cited in WHO/FAO Reports.[1] (Foundational reference for oxidation pathways).

Precision Tracing: A Master Guide to Isotopic Labeling of Organophosphates

Executive Summary: The Signal in the Noise

In the development of organophosphate (OP) pesticides and their subsequent environmental monitoring, the molecule is only as visible as its label. Whether you are defining the metabolic fate of a new candidate in a rat liver microsome assay or quantifying parts-per-trillion residues in groundwater, the strategic selection of isotopic labels—stable (

This guide moves beyond generic textbook synthesis. It addresses the specific chemical instability of the phospho-ester bond, the "metabolic shrapnel" problem of leaving group labeling, and the chromatographic isotope effects that plague modern LC-MS/MS quantification.

Strategic Isotope Selection: The "Metabolic Shrapnel" Problem

The most critical error in OP labeling is positional selection. OPs generally function via phosphorylation of acetylcholinesterase (AChE), a process that involves the cleavage of a "leaving group" (often a heterocyclic ring or an acidic thiol).[1][2]

-

If you label the leaving group: You track the hydrolysis product, not the active phosphorylation event.

-

If you label the phosphorus center (

P): You track the active warhead, but the half-life (14.3 days) limits long-term environmental fate studies. -

If you label the alkyl chains: You risk losing the label via dealkylation (a common metabolic pathway known as "aging" in AChE inhibition).

Decision Matrix: Selecting the Right Isotope

The following decision logic ensures your label matches your experimental endpoint.

Figure 1: Strategic decision tree for selecting isotopic labels based on experimental endpoints (Quantification vs. Fate vs. Mechanism).

Synthetic Architectures: Building the Labeled OP

We will focus on the synthesis of Chlorpyrifos-d10 (O,O-diethyl-d10 O-3,5,6-trichloro-2-pyridyl phosphorothioate). This is a representative protocol for creating Internal Standards (ISTDs) for mass spectrometry.

The "Back-End" Strategy

Synthesizing the labeled alkyl chain is safer and more cost-effective than labeling the heterocyclic ring. We utilize Ethanol-d5 as the primary isotope source.

Protocol: Synthesis of Chlorpyrifos-d10

Reagents:

-

Phosphorus pentasulfide (

) -

Ethanol-1,1,2,2,2-d5 (

, >99 atom % D) -

Sodium Hydroxide (NaOH)[5]

-

Solvent: Toluene / Water

Step-by-Step Methodology:

-

Precursor Synthesis (O,O-Diethyl-d10 dithiophosphoric acid):

-

Suspend

(0.1 mol) in toluene under -

Add Ethanol-d5 (0.4 mol) dropwise at 60°C. Note: Use a slight excess of labeled alcohol to drive the reaction.

-

Mechanism:[4][6][7] Nucleophilic attack of the deuterated oxygen on phosphorus.

-

Reflux for 2 hours until

evolution ceases (trap

-

-

Chlorination (O,O-Diethyl-d10 phosphorochloridothioate):

-

Cool the dithiophosphoric acid solution to 0°C.

-

Chlorinate using gaseous

or -

Critical Check: Monitor by

P-NMR. The shift will move from ~85 ppm (dithio acid) to ~65 ppm (chloridothioate).

-

-

Coupling (The Schotten-Baumann Condition):

-

Dissolve 3,5,6-trichloro-2-pyridinol (TCP) in a biphasic mixture of toluene and aqueous NaOH.

-

Add the O,O-diethyl-d10 phosphorochloridothioate dropwise at 10-15°C.

-

Stir vigorously. The presence of a Phase Transfer Catalyst (e.g., TEBA) can improve yield by 15-20%.

-

-

Purification:

-

Wash organic layer with dilute HCl, then water.

-

Recrystallize from hexane.

-

Validation: Mass Spec must show M+10 shift (m/z 350.9

360.9 for the molecular ion).

-

Figure 2: Synthetic pathway for Deuterated Chlorpyrifos, utilizing labeled alcohol precursors.

Analytical Application: The Isotope Dilution Workflow

Using stable isotopes for quantification (Isotope Dilution Mass Spectrometry - IDMS) is the industry standard for negating matrix effects in complex agricultural samples (e.g., fatty matrices like avocado or olive oil).

The Deuterium Isotope Effect (Chromatographic Shift)

Expert Insight: Unlike

-

Cause: The C-D bond is shorter and less polarizable than the C-H bond, making the molecule slightly more hydrophobic (or less interactive with the stationary phase depending on the mode).

-

Mitigation: In your MRM (Multiple Reaction Monitoring) window, ensure the retention time window is wide enough to capture the shift (usually 0.1 - 0.2 min).

Quantitative Data Summary: IDMS Performance

| Parameter | Native OP (External Std) | Deuterated OP (Internal Std) | Improvement Factor |

| Matrix Effect (Suppression) | 45 - 60% Signal Loss | < 5% Deviation | 10x |

| Retention Time Precision | +/- 0.05 min | +/- 0.01 min | 5x |

| Linearity ( | 0.985 | 0.999 | Significant |

| LOD (Limit of Detection) | 1.0 ng/g | 0.1 ng/g | 10x |

Safety & Quality Control: Self-Validating Systems

In a high-integrity lab, the protocol must validate itself.

-

Isotopic Purity Check: Before biological use, run a high-res MS scan.

-

Requirement: The contribution of the "M+0" (unlabeled) peak must be < 0.5% of the labeled peak. If high amounts of unlabeled pesticide are present, your quantification will be biased high.

-

-

Chemical Stability (P-O Bond): OPs are prone to hydrolysis.

-

Test: Dissolve the labeled standard in the mobile phase buffer. Inject at t=0 and t=24h. If degradation > 2%, the stock solution is invalid.

-

-

Radioactive Safety (

P vs- P is a high-energy beta emitter (1.71 MeV). It requires Plexiglass (Lucite) shielding, not lead (which causes Bremsstrahlung X-rays).

- C is a low-energy beta emitter (0.156 MeV). Standard PPE and fume hoods are sufficient.

References

-

U.S. EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Environmental Protection Agency.[8] [Link]

-

Wang, W., et al. (2021).[6][9] Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops.[9][10] Environment International.[10] [Link]

-

Quinn, D.M., et al. (2020). Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase.[1][2][11] NIH PubMed Central. [Link]

-

Institute of Isotopes Co. (2023).[12] Synthesis of 14C and 13C Labelled Agrochemicals.[12] Izotop. [Link]

Sources

- 1. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]

- 5. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops: Metabolism of cycloxaprid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis Business Unit - Institute of Isotopes [izotop.hu]

Technical Guide: Fenamiphos-sulfoxide D3 Mechanism of Action as an Internal Standard

[1]

Executive Summary

In the high-stakes arena of residue analysis—particularly for organophosphate nematicides like Fenamiphos—data integrity is non-negotiable.[1][2][3] Fenamiphos-sulfoxide (FSX) is a primary toxic metabolite of Fenamiphos, often persisting in soil and groundwater longer than the parent compound.[1][3] Accurate quantification of FSX is complicated by severe matrix effects (ME) in complex matrices (e.g., high-pigment crops, soil extracts) and variable extraction recoveries.[3]

This guide details the mechanism of action of Fenamiphos-sulfoxide D3 (FSX-D3) not as a biological agent, but as an analytical anchor .[3] By leveraging Isotope Dilution Mass Spectrometry (IDMS), FSX-D3 functions as a "perfect mirror," correcting for ionization suppression and procedural losses in real-time.[1][3]

Part 1: The Chemistry of Isotopologues[1][3]

To understand the mechanism, one must first understand the structural relationship between the analyte and its internal standard (IS).[1][3]

Structural Identity

Fenamiphos-sulfoxide is formed via the oxidation of the methylthio group of the parent Fenamiphos.[1][2][3] The D3 isotopologue typically incorporates three deuterium atoms (

-

Analyte: Fenamiphos-sulfoxide (

) | MW: 319.36 g/mol [2][3][4][5][6][7][8] -

Internal Standard: Fenamiphos-sulfoxide-D3 (

) | MW: ~322.38 g/mol [3]

The "Heavy" Advantage

The +3 Da mass shift is critical.[1][3] It ensures the IS signal does not overlap with the natural isotopic envelope (M+1, M+2) of the native analyte, specifically avoiding interference from the naturally occurring isotopes of Sulfur (

Metabolic Context Diagram

The following diagram illustrates the metabolic pathway and the structural positioning of the D3 label, ensuring it remains stable during the sulfoxidation process if synthesized from the parent.[1][3]

Figure 1: Metabolic oxidation pathway of Fenamiphos.[1][2][3] The D3 internal standard mimics the Sulfoxide metabolite within the analytical domain.

Part 2: The Mechanism of Action (Analytical)[3]

The "Mechanism of Action" for an internal standard is defined by three concurrent correction processes that occur during the LC-MS/MS workflow.

Chromatographic Co-elution (The Temporal Lock)

Because Deuterium (

-

Mechanism: Any shift in retention time due to pump fluctuation, column aging, or mobile phase evaporation affects both the analyte and the IS identically.[1][3]

-

Result: The Relative Retention Time (RRT) remains constant (1.0), validating peak identification.

Ionization Normalization (The Matrix Shield)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments) compete for charge, leading to Ion Suppression (signal loss) or Enhancement .[3]

-

Mechanism: Since FSX-D3 co-elutes perfectly with FSX, it experiences the exact same degree of suppression at that specific moment in the gradient.[1][3]

-

Correction: If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by 40%. The ratio of Analyte Area to IS Area remains constant, yielding the correct concentration.[1][3]

Extraction Compensation

Part 3: Experimental Protocols

Reagents & Standards

-

Stock Solution: Dissolve Fenamiphos-sulfoxide D3 (purity >98%) in Acetonitrile to 1000 µg/mL. Store at -20°C.

-

Working IS Solution: Dilute to 1 µg/mL in Acetonitrile.

Sample Preparation (QuEChERS Method)

This protocol is optimized for high-water content vegetables (e.g., tomatoes, peppers).[3]

-

Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

IS Spiking (Critical Step): Add 50 µL of FSX-D3 Working Solution (1 µg/mL) to the sample before adding solvent.[3] Vortex for 30s.

-

Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

-

Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA). Vortex and centrifuge.[1][3]

-

Analysis: Transfer supernatant to an autosampler vial for LC-MS/MS.

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1][3]

-

Source: ESI Positive Mode (

). -

Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.[1][3]

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Fenamiphos-sulfoxide | 320.1 | 171.0 | 108.0 | 25 / 40 |

| Fenamiphos-sulfoxide D3 | 323.1 | 174.0* | 108.0 | 25 / 40 |

*Note: The Quant ion shift (+3 Da) assumes the fragment retains the deuterated methyl group.[1][3] If the fragment is the phosphate moiety without the label, the mass remains 171.[1][3]0. Always verify fragmentation experimentally.

Part 4: Validation & Quality Control

Trustworthiness in analytical chemistry is mathematical. You must validate that the IS is working using the following calculations.

Matrix Effect (ME) Calculation

Compare the peak area of the IS in a pure solvent standard vs. the IS in the sample matrix.[1][3]

-

Interpretation: A value of -20% indicates 20% ion suppression.[1][3] The IDMS method automatically corrects this.[1][3]

Process Efficiency (PE)

3Workflow Logic Diagram

The following Graphviz diagram visualizes the self-validating loop of the IDMS workflow.

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The internal standard (green) travels with the sample, compensating for errors at every stage.[3]

References

-

BenchChem. (2025).[1][3] Introduction to Deuterated Internal Standards in Mass Spectrometry. Retrieved from [3]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

-

Food and Agriculture Organization (FAO). (1997).[1][3] Fenamiphos: Residue Evaluations and Metabolism. Retrieved from [3]

-

Santa Cruz Biotechnology. (2025).[1][3] Fenamiphos-sulfoxide Product Analysis and Structure. Retrieved from [3]

-

Sigma-Aldrich (Supelco). (2025).[1][3] Fenamiphos-(S-methyl-d3) Analytical Standard. Retrieved from [3]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Fenamiphos-sulfoxide | CAS 31972-43-7 | LGC Standards [lgcstandards.com]

- 3. Fenamiphos-sulfoxide PESTANAL , analytical standard 31972-43-7 [sigmaaldrich.com]

- 4. Fenamiphos-sulfoxide | CAS 31972-43-7 | LGC Standards [lgcstandards.com]

- 5. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fenamiphos-sulfoxide | CAS 31972-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Fenamiphos-sulfoxide | CAS 31972-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Environmental Fate & Transport of Fenamiphos-Sulfoxide: A Metabolic & Kinetic Analysis

Executive Summary

Fenamiphos-sulfoxide (F-SO) represents the primary toxic metabolite of the organophosphate nematicide Fenamiphos.[1][2] While the parent compound exhibits moderate soil sorption, F-SO demonstrates a distinct physicochemical profile characterized by significantly reduced sorption affinity (

Chemical Genesis & Metabolic Cascade

Fenamiphos (ethyl 4-methylthio-m-tolyl isopropylphosphoramidate) functions as a pro-nematicide. Upon application to soil, it undergoes rapid oxidative activation to form Fenamiphos-sulfoxide (F-SO). This transformation is critical because F-SO retains the acetylcholinesterase (AChE) inhibitory potency of the parent but possesses vastly different transport properties.

The Degradation Pathway

The environmental fate of Fenamiphos is governed by two competing mechanisms: Oxidative Desulfuration (activation) and Hydrolysis (detoxification).

-

Activation: Biotic and abiotic oxidation converts the thioether group of Fenamiphos to a sulfoxide (F-SO), and subsequently to a sulfone (F-SO

). -

Detoxification: Hydrolysis of the phosphate ester bond yields the corresponding phenols (Fenamiphos-phenol, F-SO-phenol, F-SO

-phenol), which lack nematicidal activity.

Visualization of the Metabolic Map

The following diagram illustrates the stepwise degradation and branching pathways.

Figure 1: The metabolic cascade of Fenamiphos.[1][2][3] Red nodes indicate compounds contributing to Total Toxic Residue (TTR).

Environmental Mobility & Persistence[3][4]

The critical differentiator for F-SO is its mobility. While Fenamiphos has a

Sorption Kinetics ( and )

Research indicates a strict sorption hierarchy: Fenamiphos > F-Sulfone > F-Sulfoxide .

In sandy loam soils, F-SO exhibits

Persistence (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[5]

-

Aerobic Soil: Fenamiphos degrades rapidly (

< 15 days) to F-SO. -

F-SO Persistence: F-SO is more persistent than the parent, with dissipation rates dependent on microbial adaptation.

-

Enhanced Biodegradation: Soils with a history of Fenamiphos application exhibit "enhanced biodegradation," where adapted microbial communities degrade F-SO significantly faster than naïve soils.[4][5]

Comparative Fate Data[3]

| Parameter | Fenamiphos (Parent) | Fenamiphos-Sulfoxide (F-SO) | Fenamiphos-Sulfone (F-SO |

| Toxicity (AChE) | High | High (Equipotent) | High |

| Solubility (H | Moderate (400 mg/L) | High (>1000 mg/L) | Moderate |

| Sorption ( | 2.5 - 15 L/kg | 0 - 7.4 L/kg (High Mobility) | 0 - 9.5 L/kg |

| Leaching Risk | Low to Moderate | High | Moderate |

| Primary Dissipation | Oxidation to F-SO | Hydrolysis or Oxidation to F-SO | Hydrolysis |

Experimental Protocols for Fate Assessment

To validate the fate of F-SO, researchers must employ protocols that account for its polarity and thermal instability.

Soil Incubation Workflow (OECD 307 Adapted)

This protocol ensures the capture of volatile and non-volatile metabolites under controlled conditions.

Step-by-Step Methodology:

-

Soil Preparation: Sieve fresh field soil (2 mm). Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).

-

Dosing: Apply

C-labeled Fenamiphos (or F-SO standard) at field-relevant rates (e.g., 1-5 mg/kg). -

Incubation: Maintain at 20°C ± 2°C in dark. Use flow-through systems with NaOH traps if capturing CO

is required. -

Sampling: Sacrifice vessels at 0, 1, 3, 7, 14, 30, and 60 days.

-

Extraction:

-

Extract soil with Acetonitrile:Water (80:20 v/v) .

-

Avoid aggressive heating; F-SO can artificially oxidize to sulfone at high temps.

-

Centrifuge and filter (0.2 µm PTFE).

-

Analytical Quantification (LC-MS/MS)

Due to the polarity of F-SO, Gas Chromatography (GC) is unsuitable without derivatization. LC-MS/MS is the gold standard.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

MRM Transitions (Typical):

Analytical Workflow Visualization

Figure 2: LC-MS/MS workflow for the isolation and quantification of Fenamiphos-sulfoxide.

Risk Assessment Implications

When conducting Environmental Risk Assessments (ERA) for Fenamiphos, the "Total Toxic Residue" approach is mandatory.

-

Groundwater Ubiquity Score (GUS):

Because F-SO has a low -

Regulatory Thresholds: Detection of F-SO in groundwater often triggers regulatory action even if the parent compound is absent, due to the equipotent toxicity.

Conclusion

Fenamiphos-sulfoxide is the environmental "Achilles' heel" of the fenamiphos molecule.[2][7] Its formation is inevitable, its toxicity is high, and its mobility is superior to the parent. Effective monitoring requires targeted LC-MS/MS protocols and a recognition that soil sorption coefficients (

References

-

Food and Agriculture Organization (FAO). (2006). Fenamiphos: Residue Evaluations and Environmental Fate. Retrieved from [Link]

-

Caceres, T., et al. (2008). Sorption of fenamiphos to different soils: the influence of soil properties. Journal of Environmental Science and Health, Part B. Retrieved from [Link]

-

Davis, R. F., et al. (1993).[8] Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos.[4][6][8] Journal of Nematology. Retrieved from [Link]

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Fenamiphos. Retrieved from [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

- 1. Degradation of fenamiphos in soils collected from different geographical regions: the influence of soil properties and climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sorption of fenamiphos to different soils: the influence of soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. Effect of Simulated Rainfall on Leaching and Efficacy of Fenamiphos | Journal of Nematology [journals.flvc.org]

- 10. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 11. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Toxicological Profile: Fenamiphos and the Sulfoxide Bioactivation Pathway

The following technical guide details the toxicological profile of Fenamiphos and its primary metabolite, Fenamiphos Sulfoxide. It is structured to serve researchers and drug development professionals, focusing on mechanistic causality, metabolic bioactivation, and rigorous safety assessment protocols.

Technical Guide & Safety Assessment

Executive Summary: The Bioactivation Paradox

Fenamiphos (ethyl 4-methylthio-m-tolyl isopropylphosphoramidate) represents a distinct class of organophosphate (OP) nematicides where the parent compound acts as a "pro-toxicant" precursor. While Fenamiphos itself possesses anticholinesterase activity, its in vivo lethality is significantly amplified by its rapid metabolic conversion to Fenamiphos Sulfoxide (FSO) and Fenamiphos Sulfone (FSO₂) .

For the toxicologist, the critical hazard is not merely the parent molecule, but the stereoselective oxidation of the thioether moiety. This guide analyzes the kinetics of this transformation, the resulting inhibition of Acetylcholinesterase (AChE), and the experimental frameworks required to assess these risks.

Chemical & Metabolic Architecture

Physicochemical Properties

Fenamiphos is a chiral phosphorothioate. It exists as a racemate of (R)- and (S)-enantiomers, a factor often overlooked in standard safety sheets but critical for receptor binding affinity.

| Property | Fenamiphos (Parent) | Fenamiphos Sulfoxide (Metabolite) |

| CAS Number | 22224-92-6 | 31972-43-7 |

| Structure | Thioether (-S-CH₃) | Sulfoxide (-SO-CH₃) |

| Solubility | Moderate (Lipophilic) | Higher Water Solubility (Polar) |

| Bioactivity | Potent AChE Inhibitor | Hyper-Potent AChE Inhibitor |

| Environmental Fate | Rapidly oxidizes in soil/water | Persistent, mobile, and toxic |

Metabolic Fate: The Oxidative Cascade

Upon systemic absorption, Fenamiphos undergoes rapid S-oxidation primarily driven by Cytochrome P450 (CYP) isoforms and Flavin-containing Monooxygenases (FMOs).

-

Step 1 (Bioactivation): The thioether sulfur is oxidized to a sulfoxide (FSO).[1] This introduces a new chiral center, complicating the stereochemistry.

-

Step 2 (Secondary Oxidation): FSO is further oxidized to the sulfone (FSO₂).[1]

-

Step 3 (Detoxification): Hydrolysis of the phosphate ester bond yields the corresponding phenols (FP, FSOP, FSO₂P), which are generally less toxic and excreted in urine.

Visualization: Metabolic Pathway & Bioactivation

The following diagram illustrates the critical divergence between bioactivation (toxicity increase) and detoxification.

Figure 1: The metabolic trajectory of Fenamiphos.[1][2][3][4][5] Note that the conversion to Sulfoxide (Red) represents a bioactivation step, increasing or maintaining AChE inhibitory potency while increasing water solubility and systemic distribution.

Mechanism of Toxicity: AChE Inhibition Kinetics

Fenamiphos and its sulfoxide exert toxicity by phosphorylating the serine hydroxyl group within the catalytic triad of Acetylcholinesterase (AChE). This blockade prevents the breakdown of acetylcholine (ACh), leading to cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Key Mechanistic Differentiator:

Unlike some OPs that require desulfuration (P=S to P=O) to become active (e.g., Chlorpyrifos), Fenamiphos (P=O) is directly active. However, the electron-withdrawing nature of the oxidized sulfoxide group in the para position of the leaving group enhances the lability of the P-O-Aryl bond, effectively increasing the phosphorylation rate constant (

Visualization: The Inhibition Cascade (AOP)

Figure 2: Kinetic pathway of AChE inhibition. The transition from "Inhibited" to "Aged" is critical; once aged, the enzyme cannot be reactivated by oximes (e.g., Pralidoxime).

Comparative Toxicological Profile

The following data consolidates findings from mammalian studies (Rat/Dog) to highlight the potency of the sulfoxide metabolite relative to the parent.

Acute & Chronic Toxicity Metrics

| Parameter | Fenamiphos (Parent) | Fenamiphos Sulfoxide | Toxicological Implication |

| Oral LD50 (Rat) | 2 – 19 mg/kg | ~2 – 10 mg/kg | Both are classified as Category I (Highly Toxic) . |

| Dermal LD50 (Rat) | 72 – 154 mg/kg | Data Limited (High) | High dermal absorption risk for both.[6] |

| AChE Inhibition (IC50) | High Potency | Higher Potency | Sulfoxide is often the primary driver of acute neurotoxicity. |

| NOAEL (Chronic, Dog) | 0.014 mg/kg/day | -- | Basis for many regulatory ADI values (0.0001 mg/kg).[7] |

Scientific Insight: The overlap in LD50 values suggests that in vivo, the parent is so rapidly converted to the sulfoxide that the observed toxicity of "Fenamiphos" is actually the toxicity of the "Fenamiphos + Sulfoxide" system.

Experimental Protocols for Safety Assessment

As a Senior Scientist, you must validate these mechanisms empirically. Below are two rigorous protocols designed to assess metabolic stability and inhibition kinetics.

Protocol A: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (

Materials:

-

Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

-

NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Test Compound: Fenamiphos (1 µM final conc).

-

Internal Standard: Fenamiphos-d3 or Carbamazepine.

Methodology:

-

Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to initiate the reaction. Control arm: Add buffer instead of NADPH (to detect non-CYP degradation).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 min to precipitate proteins.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor transitions for Parent (303 -> 218) and Sulfoxide (319 -> 234).

-

Calculation: Plot

vs. Time. The slope is

Protocol B: Modified Ellman Assay for Determination

Objective: To quantify the inhibitory potency (Ki) of Fenamiphos Sulfoxide against AChE.

Materials:

-

Source Enzyme: Recombinant Human AChE or Rat Brain Homogenate.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Inhibitor: Fenamiphos Sulfoxide (range 0.1 nM to 100 nM).

Methodology:

-

Preparation: Prepare DTNB (0.3 mM) in Phosphate Buffer (pH 7.4).

-

Enzyme-Inhibitor Incubation: Mix AChE with various concentrations of Fenamiphos Sulfoxide. Incubate for varying times (

min) to observe time-dependent inhibition. -

Reaction: Add ATCh (0.5 mM) and DTNB.

-

Measurement: Monitor absorbance at 412 nm continuously for 5 minutes using a kinetic microplate reader.

-

Data Processing:

-

Determine the velocity (

) of the reaction. -

Use the equation:

. -

Plot

vs. [Inhibitor]. The slope yields the bimolecular rate constant ( -

Acceptance Criteria:

for linearity.

-

Regulatory Status & Risk Assessment

Current Status:

-

European Union: Fenamiphos approval was not renewed (EFSA 2019).[8] MRLs (Maximum Residue Levels) were revoked and set to the Limit of Determination (LOD) due to acute consumer risk and data gaps regarding genotoxicity of metabolites.

-

USA (EPA): Phased out for most uses; strict tolerances remain for existing stocks.

-

Australia: ADI set at 0.0001 mg/kg bw based on NOEL of 0.014 mg/kg bw/day in dogs.[7]

Risk Statement: The "Toxic Soup" effect implies that residue analysis must quantify the sum of Fenamiphos, Fenamiphos Sulfoxide, and Fenamiphos Sulfone (expressed as Fenamiphos equivalents). Relying solely on parent compound detection underestimates the toxicological load by >50%.

References

-

EFSA (European Food Safety Authority). (2019).[8][9] Peer review of the pesticide risk assessment of the active substance fenamiphos.[8][10][11][12][13] EFSA Journal, 17(1):5557.[8] Link

-

Waggoner, T. B. (1972).[4] Metabolism of Nemacur [ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate] in plants and animals. Journal of Agricultural and Food Chemistry, 20(1). Link

-

Australian Government (NHMRC). (2011). Australian Drinking Water Guidelines Paper 6: Fenamiphos.Link

-

Khasawinah, A. M., & Flint, D. R. (1972).[4] Metabolism of Fenamiphos in Soil. (Cited in EPA R.E.D. documents).

-

Hajjar, N. P., & Hodgson, E. (1982).[14] Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide-dependent monooxygenase of pig liver microsomes.[14] Biochemical Pharmacology, 31(5), 745-752.[14] Link

-

Extoxnet. (1993). Pesticide Information Profile: Fenamiphos.[3][7][13][15][16] Oregon State University. Link

Sources

- 1. Probing the stereochemistry of successive sulfoxidation of the insecticide fenamiphos in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity and transformation of fenamiphos and its metabolites by two micro algae Pseudokirchneriella subcapitata and Chlorococcum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 5. Toxicity of fenamiphos and its metabolites to the cladoceran Daphnia carinata: the influence of microbial degradation in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]

- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 8. agrinfo.eu [agrinfo.eu]

- 9. efsa.europa.eu [efsa.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 12. fao.org [fao.org]

- 13. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 14. Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide- dependent monooxygenase of pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective interaction with acetylcholinesterase of an organophosphate insecticide fenamiphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic profile and anticholinesterase properties of phenamiphos in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fenamiphos-sulfoxide D3 Certificate of Analysis

A Critical Framework for Reference Material Validation in Residue Analysis

Executive Summary

In the high-stakes arena of pesticide residue analysis and toxicology, the Certificate of Analysis (CoA) for an internal standard is not merely a receipt—it is the primary legal and scientific document that validates the accuracy of your quantification.

This guide dissects the CoA for Fenamiphos-sulfoxide D3 , the deuterated internal standard for the primary toxic metabolite of the nematicide Fenamiphos. Designed for analytical scientists, this document moves beyond basic definitions to explore the causality between CoA parameters and experimental success in LC-MS/MS workflows.

Part 1: The Compound & Analytical Context

To interpret the CoA, one must first understand the biological and physical behavior of the molecule. Fenamiphos is a thio-organophosphate.[1] Upon application, it rapidly oxidizes in soil and plant tissue.

The Metabolic Cascade: Regulatory bodies (EFSA, EPA) require the quantification of "Total Fenamiphos," which is the sum of the parent compound, its sulfoxide, and its sulfone. Fenamiphos-sulfoxide is often the predominant residue found in crops, making its precise quantification—and therefore its D3 internal standard—critical.

Visualization: Fenamiphos Metabolic Pathway

The following diagram illustrates the oxidative pathway that necessitates the use of the Sulfoxide standard.

Figure 1: Oxidative metabolism of Fenamiphos.[1] The residue definition usually includes the sum of Parent, Sulfoxide, and Sulfone.

Part 2: Decoding the Certificate of Analysis (CoA)[1]

A CoA compliant with ISO 17034 (General requirements for the competence of reference material producers) must contain specific data points. Here is how to read them with a critical eye.

1. Identity & Isotopic Enrichment

-

The Data: Typically shows

or -

Why it Matters (The "D0" Problem): In Isotope Dilution Mass Spectrometry (IDMS), the D3 standard corrects for matrix effects. However, if the D3 standard contains a significant amount of non-deuterated material (D0), you are adding the target analyte to your sample. [1]

-

Threshold: If D0 > 0.5%, it can artificially inflate the calculated concentration of Fenamiphos-sulfoxide in trace-level samples (e.g., baby food analysis).

-

Check: Look for the "Isotopic Distribution" table in the CoA.[1] Ensure the D0 contribution is negligible relative to your Reporting Limit (RL).[1]

-

2. Chemical Purity (Chromatographic)

-

Parameter: HPLC Purity (Area %).

-

The Data: Usually

or -

Why it Matters: Impurities in the standard can be isobaric interferences.[1] For Fenamiphos-sulfoxide, a common impurity is the Sulfone or the Parent if the synthesis was incomplete.

-

Critical Check: Ensure the impurity profile does not contain compounds that share the same MRM (Multiple Reaction Monitoring) transition as your analyte.[1]

-

3. Water Content (Karl Fischer)

-

Parameter: Residual water (%).

-

The Data: Fenamiphos metabolites can be hygroscopic.[1]

-

Why it Matters: If the CoA states the standard is 98% pure but contains 5% water, and you weigh 10 mg, you are actually weighing 9.5 mg of substance.

-

Action: Always correct your stock solution preparation based on the Assay (which accounts for water and solvents), not just the chemical purity.

-

Part 3: Analytical Protocol (Best Practices)

This protocol is designed for self-validation , ensuring that the standard behaves identically to the native analyte in the matrix.

Step 1: Stock Solution Preparation

-

Equilibration: Allow the Fenamiphos-sulfoxide D3 vial to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Solvent Choice: Dissolve in Acetonitrile (ACN) .[1] Avoid Methanol if storing for long periods, as transesterification or stability issues can occur with some organophosphates.

-

Concentration: Prepare a primary stock at 1000 µg/mL. Correct for purity/salt form as per the CoA.

Step 2: The "Cross-Talk" Experiment (Mandatory QC)

Before running samples, you must determine if your D3 standard interferes with the native analyte channel.[1]

-

Inject: A blank solvent spiked only with Fenamiphos-sulfoxide D3 at the working concentration (e.g., 100 ng/mL).[1]

-

Monitor: The MRM transition for the native (D0) Fenamiphos-sulfoxide.

-

Acceptance Criteria: The signal in the native channel must be

of the LOQ (Limit of Quantification). If it is higher, your D3 standard is too "dirty" (high D0) or your mass resolution is insufficient.

Step 3: LC-MS/MS Conditions (Guideline)[1]

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[1]

-

Retention Time Shift: Expect the D3 peak to elute slightly earlier than the native peak (Deuterium Isotope Effect).[1] This is normal and confirms separation.[1]

Visualization: CoA Validation Workflow

The following logic flow ensures the Reference Material is fit for purpose before use.

Figure 2: Quality Assurance workflow for validating a new lot of internal standard.

Part 4: Troubleshooting & Stability

| Issue | Potential Cause | Remediation |

| Signal Suppression | Matrix Effects | The D3 standard should suppress at the same rate as the analyte.[1] If ratios vary, check for co-eluting matrix interferences that affect D3 and D0 differently (rare but possible). |

| D3 Signal Loss | Deuterium Exchange | In highly acidic protic solvents (pH < 2) or high temperatures, deuterium on labile positions can exchange with hydrogen. Store stocks in ACN at -20°C. |

| Retention Time Drift | Column Aging | If the D3 and D0 peaks drift apart by >0.1 min, the "lock" is lost. Clean or replace the analytical column. |

References

-

European Commission. (2021).[1][4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][4][5] Retrieved from [Link]

-

International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][6][7] Retrieved from [Link][1]

-

National Institutes of Health (PubChem). Fenamiphos sulfoxide (Compound Summary).[1] Retrieved from [Link][1]

Sources

- 1. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]

- 2. PubChemLite - Fenamiphos sulfoxide (C13H22NO4PS) [pubchemlite.lcsb.uni.lu]

- 3. brewingscience.de [brewingscience.de]

- 4. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]

- 5. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Fenamiphos-Sulfoxide in Agricultural Matrices using Fenamiphos-Sulfoxide-D3 by LC-MS/MS

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical metabolic pathways with practical, field-proven LC-MS/MS protocols for the analysis of Fenamiphos-sulfoxide using its deuterated internal standard (D3).

Abstract

Fenamiphos is a systemic organophosphate nematicide that rapidly metabolizes into two toxicologically significant compounds: Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2) . While the parent compound degrades quickly, F-SO persists and often represents the majority of the toxic residue in crops and water. Accurate quantitation of F-SO is challenging due to matrix-induced ion suppression in Electrospray Ionization (ESI).

This protocol details the use of Fenamiphos-sulfoxide-D3 (S-methyl-d3) as a surrogate Internal Standard (IS). Unlike generic IS selection, the D3 analog co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency, thereby providing a self-correcting quantitation system.

Chemical & Physical Properties

Understanding the structural shift is critical for setting up the Mass Spectrometer. The D3 label is located on the S-methyl group, which is retained in the primary metabolic oxidation product.

| Property | Native Fenamiphos-Sulfoxide | Fenamiphos-Sulfoxide-D3 (IS) |

| CAS Number | 31972-43-7 | N/A (Labeled Analog) |

| Formula | C₁₃H₂₂NO₄PS | C₁₃H₁₉D₃NO₄PS |

| Molecular Weight | 319.36 g/mol | 322.38 g/mol |

| Precursor Ion (M+H)⁺ | 320.1 | 323.1 |

| LogP | 1.8 (Moderate Polarity) | ~1.8 (Identical chromatographic behavior) |

| Solubility | Water, Methanol, Acetonitrile | Methanol, Acetonitrile |

Metabolic Context

Fenamiphos undergoes rapid thio-oxidation. The sulfoxide (F-SO) is the primary "marker" metabolite.

Figure 1: Oxidative metabolic pathway of Fenamiphos. F-Sulfoxide is the primary target for this protocol.

Experimental Protocol

Reagents and Standards

-

Native Standard: Fenamiphos-sulfoxide (>98% purity).

-

Internal Standard: Fenamiphos-sulfoxide-d3 (100 µg/mL in Acetone/Methanol).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

Critical Step: Do not use Fenamiphos-D3 (parent) to quantify the Sulfoxide metabolite. You must use the specific Sulfoxide-D3 metabolite standard to ensure correct retention time matching.

-

IS Spiking Solution: Dilute the commercial D3 stock to 1.0 µg/mL in Methanol.

-

Calibration Curve: Prepare a 6-point curve (1.0 – 100 ng/mL) in matrix-matched solvent (blank extract), spiking the IS at a constant 10 ng/mL in all vials.

Sample Extraction (QuEChERS AOAC 2007.01)

We utilize a buffered QuEChERS method to prevent degradation of the organophosphate moiety during extraction.

Figure 2: Modified QuEChERS extraction workflow ensuring IS equilibration before phase separation.

Protocol Steps:

-

Weigh 10 g homogenized sample into a 50 mL centrifuge tube.

-

Add Internal Standard: Add 100 µL of the 1.0 µg/mL Fenamiphos-sulfoxide-D3 solution. Vortex for 30s to equilibrate.

-

Add 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously for 1 min.

-

Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately to prevent clumping.

-

Centrifuge at 4000 rpm for 5 min.

-

Transfer 1 mL supernatant to a d-SPE tube (containing PSA/C18). Vortex and centrifuge.

-

Filter supernatant (0.2 µm PTFE) into an LC vial.

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Gradient:

| Time (min) | % B | Description |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 1.00 | 10 | Hold to elute salts |

| 6.00 | 95 | Ramp to elute analytes |

| 8.00 | 95 | Wash |

| 8.10 | 10 | Re-equilibration |

Mass Spectrometry (MRM Parameters)

Ionization Mode: ESI Positive (+) . The D3 label on the S-methyl group causes a mass shift in fragments containing the phenol moiety.

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Fenamiphos-Sulfoxide | 320.1 | 233.1 | 20 | Quantifier |

| 171.1 | 35 | Qualifier | ||

| Fenamiphos-Sulfoxide-D3 | 323.1 | 236.1 | 20 | IS Quantifier |

| 174.1 | 35 | IS Qualifier |

Note: The fragment m/z 171 corresponds to the phenol moiety. Since the D3 label is on the S-methyl group attached to the phenol ring, this fragment shifts to 174.

Method Validation & Performance

To ensure scientific integrity, the method must be validated against SANTE/11312/2021 or EPA 8141B guidelines.

Linearity and Range

-

Range: 1 – 100 ng/g (ppb).

-

Calculation: Use the Area Ratio (Area_Native / Area_IS) vs. Concentration.

-

Acceptance: R² > 0.99.[1]

Matrix Effect (ME) Calculation

The primary reason for using D3 is to cancel out Matrix Effects.

-

Without D3: ME can range from -50% (suppression) to +20% (enhancement) in complex matrices like peppers or tea.

-

With D3: The Relative ME approaches 0% because the IS is suppressed to the exact same degree as the analyte.

Recovery

-

Spike blank matrix at 10 and 100 ppb.

-

Acceptable Range: 70–120% with RSD < 20%.

Expert Insights & Troubleshooting

1. Isotopic Purity & Crosstalk: Ensure the D3 standard has <0.5% D0 (native) impurity. If the D3 standard contains native Fenamiphos-sulfoxide, you will see a "ghost peak" in your blanks, artificially raising your Limit of Quantitation (LOQ).

-

Check: Inject a high concentration of IS only (e.g., 100 ng/mL). Monitor the Native transition (320.1 -> 233.1). If a peak appears, the IS is impure.

2. In-Source Fragmentation: Sulfoxides are thermally labile. If your source temperature is too high (>500°C), Fenamiphos-sulfoxide may degrade into Fenamiphos (reduction) or other artifacts before entering the quad.

-

Optimization: Keep the desolvation temperature moderate (350°C - 400°C).

3. Retention Time Shift: Deuterium can sometimes cause a slight retention time shift (Deuterium Isotope Effect), usually eluting slightly earlier than the native compound on C18 columns.

-

Tolerance: Ensure the integration window is wide enough to capture both, though with D3, the shift is usually negligible (<0.05 min).

References

-

European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

-

U.S. EPA. (2008). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Reference for extraction pH stability). Link

-